molecular formula C14H20N2O4S B13012392 Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate

Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate

Cat. No.: B13012392
M. Wt: 312.39 g/mol
InChI Key: MBHMLZWODJGKCG-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate is a chemical compound that features a piperazine ring substituted with a methylbenzenesulfonyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate typically involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the sulfonylation step .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperazine derivatives .

Scientific Research Applications

Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors in the body, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and acetate groups allows for diverse chemical reactivity and potential biological interactions .

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

methyl 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetate

InChI

InChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)21(18,19)16-9-7-15(8-10-16)11-14(17)20-2/h3-6H,7-11H2,1-2H3

InChI Key

MBHMLZWODJGKCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)OC

Origin of Product

United States

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